molecular formula C18H17NO3 B11832880 3-(5,6-dimethyl-1H-indol-2-yl)-4-methoxyBenzoic acid CAS No. 835595-03-4

3-(5,6-dimethyl-1H-indol-2-yl)-4-methoxyBenzoic acid

Cat. No.: B11832880
CAS No.: 835595-03-4
M. Wt: 295.3 g/mol
InChI Key: XMFAPHQECGBXEZ-UHFFFAOYSA-N
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Description

3-(5,6-dimethyl-1H-indol-2-yl)-4-methoxyBenzoic acid is an organic compound with the molecular formula C17H15NO2 It is a derivative of benzoic acid, featuring an indole ring substituted with dimethyl groups and a methoxy group on the benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6-dimethyl-1H-indol-2-yl)-4-methoxyBenzoic acid typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Substitution with Dimethyl Groups: The indole ring is then substituted with dimethyl groups at the 5 and 6 positions using Friedel-Crafts alkylation.

    Coupling with Benzoic Acid: The substituted indole is then coupled with 4-methoxybenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5,6-dimethyl-1H-indol-2-yl)-4-methoxyBenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(5,6-dimethyl-1H-indol-2-yl)-4-methoxyBenzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(5,6-dimethyl-1H-indol-2-yl)-4-methoxyBenzoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, potentially modulating their activity. The methoxy and dimethyl groups may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid: Lacks the methoxy group, which may affect its chemical properties and biological activity.

    4-methoxybenzoic acid: Lacks the indole moiety, resulting in different reactivity and applications.

    Indole-3-acetic acid: A naturally occurring plant hormone with different substitution patterns and biological functions.

Uniqueness

3-(5,6-dimethyl-1H-indol-2-yl)-4-methoxyBenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the indole ring with dimethyl and methoxy groups makes it a versatile compound for various research applications.

Properties

CAS No.

835595-03-4

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

3-(5,6-dimethyl-1H-indol-2-yl)-4-methoxybenzoic acid

InChI

InChI=1S/C18H17NO3/c1-10-6-13-9-16(19-15(13)7-11(10)2)14-8-12(18(20)21)4-5-17(14)22-3/h4-9,19H,1-3H3,(H,20,21)

InChI Key

XMFAPHQECGBXEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=C2)C3=C(C=CC(=C3)C(=O)O)OC

Origin of Product

United States

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